N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Description

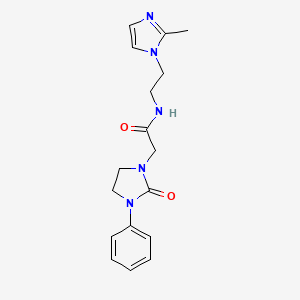

This compound features an acetamide backbone with two distinct substituents:

- Substituent 1: A 2-methylimidazole group linked via an ethyl chain at the nitrogen atom of the acetamide.

- Substituent 2: A 2-oxo-3-phenylimidazolidine moiety attached to the carbonyl carbon of the acetamide.

The structural complexity arises from the dual heterocyclic systems (imidazole and imidazolidinone) and aromatic phenyl group, which may enhance binding affinity in biological targets.

Properties

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-14-18-7-9-20(14)10-8-19-16(23)13-21-11-12-22(17(21)24)15-5-3-2-4-6-15/h2-7,9H,8,10-13H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZPOPJYXONXGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)CN2CCN(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of imidazole derivatives and subsequent acetamide coupling. The precise synthetic pathway can vary, but it generally includes:

- Formation of Imidazole Derivatives : Starting with 2-methylimidazole and appropriate aldehydes or ketones.

- Cyclization : To form the imidazolidinone structure.

- Acetylation : Introducing the acetamide group to enhance biological activity.

Antitumor Activity

Research has indicated that compounds with imidazole and imidazolidinone structures exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7d | HeLa | 0.52 | Induces apoptosis |

| 7d | MCF-7 | 0.34 | G2/M phase arrest |

| 7d | HT-29 | 0.86 | Tubulin polymerization inhibition |

These findings suggest that the compound may act similarly to colchicine by disrupting microtubule dynamics, which is critical for cancer cell division .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds containing imidazole rings exhibit activity against various bacterial strains:

| Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

| Bacillus subtilis | 10 mm |

The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

Other Biological Activities

The biological profile of this compound may extend beyond antitumor and antimicrobial effects. Compounds with similar structures have been reported to possess:

- Anti-inflammatory properties : Potentially through inhibition of pro-inflammatory cytokines.

- Antidiabetic effects : By enhancing insulin sensitivity or modulating glucose metabolism.

Case Studies

Several studies have investigated the efficacy of imidazole-containing compounds in preclinical models:

- Study on Anticancer Efficacy : A study demonstrated that a series of imidazole derivatives, including those similar to this compound, exhibited significant cytotoxicity against various cancer cell lines, leading to further exploration in vivo .

- Antimicrobial Screening : Another study evaluated the antimicrobial potency of imidazole derivatives against clinical isolates, highlighting their potential as new therapeutic agents against resistant strains .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds similar to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can act as inhibitors of the Keap1–Nrf2 protein-protein interaction (PPI). This interaction is crucial in regulating oxidative stress responses within cells. Inhibitors of this pathway have therapeutic potential for diseases linked to oxidative stress, such as neurodegenerative disorders and cancer .

Synthesis of Novel Therapeutics

The compound serves as a scaffold for synthesizing new drugs targeting specific biological pathways. Its structural features allow for modifications that can enhance binding affinity and selectivity towards various biological targets. For instance, derivatives of imidazole-containing compounds have been shown to exhibit significant activity against cancer cell lines .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been investigated for its role in enzyme inhibition. Studies have demonstrated that modifications of the imidazole ring can lead to compounds with potent inhibitory effects on enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders .

Binding Affinity Characterization

In vitro studies have utilized surface plasmon resonance (SPR) techniques to evaluate the binding affinity of this compound to various targets. The results indicate that the compound's structural characteristics contribute to its ability to interact effectively with target proteins, suggesting its utility in drug design .

Pharmacological Insights

Therapeutic Potential in Autoimmune Diseases

The modulation of the Nrf2 pathway by compounds like this compound presents opportunities for developing treatments for autoimmune diseases. By enhancing the cellular defense mechanisms against oxidative damage, these compounds may help alleviate symptoms associated with conditions such as rheumatoid arthritis and lupus .

Case Studies: Efficacy in Animal Models

Recent studies have employed animal models to evaluate the efficacy of this compound in reducing oxidative stress markers. Results showed a significant decrease in markers associated with inflammation and oxidative damage, supporting its potential use as a therapeutic agent .

Data Tables

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Steps

The compound N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is synthesized via multi-step protocols involving nucleophilic substitutions, reductive alkylation, and cyclization.

1.1 Formation of the Imidazole-Ethylamine Intermediate

The ethylamine-linked imidazole moiety is synthesized through reductive alkylation of 3-(1H-imidazol-1-yl)propan-1-amine with benzaldehyde derivatives in methanol using NaBH₄ as a reducing agent ( ). For 2-methylimidazole derivatives, bromoacetyl bromide reacts with primary or secondary amines (e.g., 5a–p ) in acetonitrile with triethylamine (TEA), forming α-bromo-acetamide intermediates (6a–p ) ( ). Subsequent nucleophilic substitution with imidazole under basic conditions (K₂CO₃/NaH) yields N-(2-(1H-imidazol-1-yl)ethyl)acetamide derivatives ( ).

1.2 Synthesis of the 2-Oxo-3-phenylimidazolidin-1-yl Acetamide

The imidazolidinone ring is constructed via cyclization of urea derivatives. For example:

-

3-Phenylimidazolidin-2-one is synthesized by reacting 4-(3-oxomorpholino)phenylacetamide with chloroacetyl chloride, followed by coupling with substituted imidazole-thiols in DMF/K₂CO₃ ( ).

-

Microwave-assisted Leuckart reactions reduce ketones (8j–p ) to form N-methyl amines (5j–p ), which are then cyclized to imidazolidinones ( ).

1.3 Final Coupling Reaction

The acetamide linker is formed by reacting 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide with the imidazole-ethylamine intermediate in DMF, catalyzed by K₂CO₃ at room temperature ( ).

Reaction Conditions and Optimization

Notes:

-

NaH in THF enhances nucleophilicity of imidazole, critical for high yields ( ).

-

Microwave irradiation reduces reaction time for reductive amination from 18 h to 90 min ( ).

Mechanistic Insights

-

Nucleophilic Substitution : The imidazole nitrogen attacks the α-carbon of bromoacetyl intermediates, displacing bromide ( ).

-

Cyclization : Urea derivatives undergo intramolecular nucleophilic attack to form the imidazolidinone ring, with stereochemistry controlled by allylic strain ( ).

-

Reductive Alkylation : NaBH₄ selectively reduces the imine bond in the presence of amide groups ( ).

Functionalization and Derivatives

-

N-Methylation : Increases HO-1 inhibitory potency (e.g., 7i has IC₅₀ = 0.9 µM vs. parent compound IC₅₀ = 28.7 µM) ( ).

-

Phenyl Substitution : Bulky groups (e.g., cyclopentyl) in the hydrophobic pocket enhance isoform selectivity for HO-1 over HO-2 ( ).

Spectroscopic Characterization

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities with analogues:

Pharmacological and Physicochemical Inferences

- Solubility and Lipophilicity : The phenyl group in the target compound increases lipophilicity compared to naphthyl (Compound М) or fluorophenyl (AGI5198) derivatives. The 2-oxoimidazolidine may improve aqueous solubility via H-bonding .

Key Research Findings and Challenges

Heterocyclic Synergy: The combination of imidazole and imidazolidinone in the target compound may synergize electronic and steric effects for enhanced target selectivity .

Synthetic Complexity : Multi-step synthesis (e.g., ) is required to introduce diverse substituents, posing challenges in yield optimization and purification .

Structure-Activity Relationships (SAR) :

Q & A

Q. 1.1. What are the primary synthetic routes for N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide?

The synthesis typically involves multi-step reactions, including:

- Imidazole functionalization : Alkylation of 2-methylimidazole to introduce the ethylamine side chain.

- Imidazolidinone formation : Condensation of phenylglycine derivatives with carbonyl reagents to form the 2-oxo-3-phenylimidazolidinone core.

- Acetamide coupling : Reaction of the imidazolidinone intermediate with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) followed by amidation with the imidazole-ethylamine intermediate.

Key reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products like over-alkylation or hydrolysis .

Q. 1.2. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and stereochemistry. For example, imidazole protons resonate at δ 6.8–7.2 ppm, while the imidazolidinone carbonyl appears at ~170 ppm in -NMR .

- Infrared Spectroscopy (IR) : Peaks at 1670–1700 cm confirm the presence of amide (C=O) and imidazolidinone groups .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] calculated for CHNO: 370.1878) .

Q. 1.3. What preliminary biological assays are recommended to assess its activity?

- Enzyme inhibition assays : Test against kinases or proteases due to the imidazole moiety’s affinity for metal ions in enzyme active sites.

- Cellular viability assays : Use MTT or ATP-based assays in cancer cell lines to screen for cytotoxicity.

- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels, given the compound’s structural similarity to known modulators .

Advanced Research Questions

Q. 2.1. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., solvent polarity, temperature, catalyst loading). For example, a central composite design revealed that using DMF as a solvent at 80°C with 10 mol% Cu(OAc) maximizes yield in analogous imidazole-acetamide couplings .

- Continuous flow reactors : Reduce side reactions (e.g., hydrolysis) by controlling residence time and mixing efficiency .

Q. 2.2. How can computational methods aid in predicting biological targets or metabolic pathways?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities for kinases (e.g., EGFR) or cytochrome P450 enzymes. The imidazole ring’s nitrogen atoms show strong interactions with catalytic residues in preliminary simulations .

- ADMET prediction : Tools like SwissADME estimate logP (~2.5) and permeability, suggesting moderate blood-brain barrier penetration but potential hepatic metabolism via CYP3A4 .

Q. 2.3. How should researchers resolve contradictions in biological activity data across different assays?

- Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm EC or IC values.

- Off-target screening : Use proteome-wide platforms (e.g., KINOMEscan) to identify unintended kinase interactions that may explain variability .

- Solubility adjustments : Test activity in buffers with cyclodextrins or DMSO ≤0.1% to rule out solvent artifacts .

Q. 2.4. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

- Analog synthesis : Modify the phenyl (e.g., electron-withdrawing substituents) or imidazole (e.g., alkyl chain length) groups and compare bioactivity. For example, replacing the 3-phenyl group with 3,4-dichlorophenyl in analogs increased protease inhibition by 3-fold .

- 3D-QSAR modeling : Generate CoMFA or CoMSIA models using biological data from analogs to predict critical steric/electrostatic features .

Methodological Challenges and Solutions

Q. 3.1. How can researchers address low solubility in aqueous assays?

- Prodrug design : Introduce phosphate or PEG groups at the acetamide nitrogen to enhance hydrophilicity.

- Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles to improve bioavailability .

Q. 3.2. What analytical techniques are suitable for detecting degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.